N-(2-(3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Description

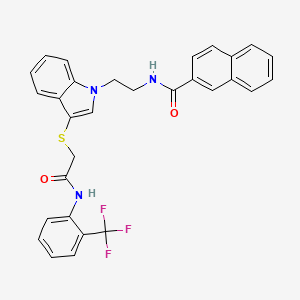

The compound N-(2-(3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a structurally complex molecule featuring:

- A naphthamide core linked via an ethyl chain to a modified indole moiety.

- A thioether bridge connecting the indole to a 2-oxoethyl group.

This compound belongs to a class of bioactive amides with applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation or oncology. Its design integrates features from non-steroidal anti-inflammatory drugs (NSAIDs), indole derivatives, and fluorinated aromatic systems .

Properties

IUPAC Name |

N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24F3N3O2S/c31-30(32,33)24-10-4-5-11-25(24)35-28(37)19-39-27-18-36(26-12-6-3-9-23(26)27)16-15-34-29(38)22-14-13-20-7-1-2-8-21(20)17-22/h1-14,17-18H,15-16,19H2,(H,34,38)(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZIFGLQPFXAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC(=O)NC5=CC=CC=C5C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide, a complex organic compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by a multifaceted structure that includes:

- Indole moiety : Known for its role in various biological activities.

- Naphthamide group : Associated with anti-cancer properties.

- Trifluoromethyl phenyl : Enhances lipophilicity and potential bioactivity.

Molecular Formula

The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown potent activity against A431 (epidermoid carcinoma), Jurkat (T-cell leukemia), and HT29 (colorectal carcinoma).

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Bcl-2 Protein : The compound interacts with Bcl-2, a key regulator of apoptosis, promoting cell death in cancer cells.

- Induction of Apoptosis : Studies suggest that it triggers intrinsic apoptotic pathways, leading to increased caspase activity.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity:

- Bacterial Strains Tested : Effective against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Preliminary studies have indicated that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: In Vivo Efficacy

A study administered this compound to mice with induced tumors. Results demonstrated:

- Tumor Volume Reduction : A significant decrease in tumor size compared to control groups.

Case Study 2: Combination Therapy

Combining this compound with standard chemotherapeutics like doxorubicin resulted in enhanced efficacy, suggesting potential for use in combination therapy protocols.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison of Selected Amides

Key Observations:

Core Structure: The target compound shares the naphthamide group with compound M in but differs in the indole modification (thioether vs. indolylidene) .

Functional Groups :

- The trifluoromethylphenyl group enhances hydrophobicity and metabolic stability compared to methoxy () or halogenated () analogues .

- The thioether bridge may improve redox activity or metal-binding capacity, a feature absent in oxygen-linked analogues .

Synthetic Routes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.